molecular formula C10H9NO2 B178129 Methyl 4-cyano-2-methylbenzoate CAS No. 103261-67-2

Methyl 4-cyano-2-methylbenzoate

Cat. No. B178129
Key on ui cas rn: 103261-67-2
M. Wt: 175.18 g/mol
InChI Key: PDQNYPAJSAVURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09107916B2

Procedure details

Charge methyl 4-cyano-2-methylbenzoate (627 mg, 3.57 mmol), THF (12 mL) and ethanol (12 mL) to a flask, followed by CaCl2 (418 mg, 3.57 mmol) and NaBH4 (265 mg, 7.16 mmol). The mixture was then stirred at room temperature overnight. Water was added, and the mixture was extracted with ethyl acetate. The organic extract was concentrated and purified by flash column chromatograph to give 325 mg of the title compound (62%). 1H NMR (300 MHz, CDCl3): δ 1.83 (1H, t, J=5.4 Hz), 2.33 (3H, s), 4.75 (2H, d, J=5.4 Hz), 7.43 (1H, s), 7.52-7.56 (2H, m).
Quantity
627 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
418 mg
Type
reactant
Reaction Step Two
Name
Quantity
265 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
62%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7](OC)=[O:8])=[C:5]([CH3:13])[CH:4]=1)#[N:2].C1COCC1.[Cl-].[Cl-].[Ca+2].[BH4-].[Na+]>O.C(O)C>[OH:8][CH2:7][C:6]1[CH:11]=[CH:12][C:3]([C:1]#[N:2])=[CH:4][C:5]=1[CH3:13] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
627 mg
Type
reactant
Smiles
C(#N)C1=CC(=C(C(=O)OC)C=C1)C
Name
Quantity
12 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
418 mg
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Step Three
Name
Quantity
265 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatograph

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCC1=C(C=C(C#N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 325 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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